molecular formula C16H20BrN5O4S B2633325 5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021248-46-3

5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No. B2633325
CAS RN: 1021248-46-3
M. Wt: 458.33
InChI Key: XKEGUPAUGJHBFE-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Brc1cnc (nc1)N2CCNCC2 . The molecular weight is 243.10 and the chemical formula is C8H11BrN4 .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available.

Scientific Research Applications

Antiprotozoal and Antimalarial Applications

Compounds related to the specified chemical structure have shown promising results as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines exhibit strong DNA affinities and have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some showing excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Anticancer Research

Derivatives of the given compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some derivatives demonstrated potential as anticancer agents, suggesting further research into their mechanisms and efficacy is warranted (Mallesha et al., 2012).

Antimicrobial Activity

Novel derivatives have been synthesized, characterized, and evaluated for in vitro antimicrobial activity against a variety of bacterial strains. Some compounds showed potent inhibitory activity, highlighting their potential as antimicrobial agents (Krishnamurthy et al., 2011).

Urotensin-II Receptor Antagonists

5-Arylfuran-2-carboxamide derivatives bearing specific substituents have been identified as highly potent urotensin-II receptor antagonists, offering insights into the development of treatments for diseases mediated by this receptor (Lim et al., 2019).

Antiviral Activity

Heterocyclic compounds derived from related structures have shown promising antiviral activity against the H5N1 avian influenza virus, providing a foundation for the development of new antiviral drugs (Flefel et al., 2012).

Imaging and Diagnostic Applications

Synthesis of novel compounds for potential use as PET imaging agents for the IRAK4 enzyme in neuroinflammation showcases the versatility of these chemical structures in biomedical research (Wang et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not available .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety pictogram GHS07 (exclamation mark) indicates that it can cause less serious health effects or damage to the ozone layer .

Future Directions

As this compound is still in the experimental stage , future research could focus on further understanding its properties, potential uses, and safety profile. It could also be interesting to explore its potential applications in various fields, such as medicine or materials science.

properties

IUPAC Name

5-bromo-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O4S/c17-14-4-3-13(26-14)15(23)18-7-2-12-27(24,25)22-10-8-21(9-11-22)16-19-5-1-6-20-16/h1,3-6H,2,7-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEGUPAUGJHBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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